2-Bromo-6-nitrobenzothiazole
Overview
Description
2-Bromo-6-nitrobenzothiazole is a compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of a bromine atom and a nitro group on the benzothiazole ring suggests that this compound could exhibit interesting chemical properties and reactivity, potentially making it useful in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been explored in the literature. For instance, the regiospecific synthesis of 2-arylbenzothiazoles has been described, where a bromine atom ortho to the anilido nitrogen directs a cyclisation to produce the desired regioisomer . Although this paper does not directly describe the synthesis of 2-Bromo-6-nitrobenzothiazole, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
Quantum chemical calculations and vibrational studies have been conducted on a similar molecule, 2-bromo-5-nitrothiazole (BNT), which shares some structural features with 2-Bromo-6-nitrobenzothiazole . The complete vibrational assignment and analysis of BNT were carried out using experimental FTIR and FT-Raman data, along with quantum chemical studies. These studies provide insights into the molecular structure and could be indicative of the structural characteristics of 2-Bromo-6-nitrobenzothiazole.
Chemical Reactions Analysis
The reactivity of benzothiazole derivatives has been investigated, particularly the reactions of 3-substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles with Grignard reagents . These reactions yield various substituted benzothiazoles, demonstrating the potential for diverse chemical transformations within this class of compounds. This information could be relevant when considering the chemical reactions that 2-Bromo-6-nitrobenzothiazole might undergo, especially in the presence of Grignard reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be quite complex. For BNT, thermodynamic properties such as entropy, heat capacity, and zero-point energy have been calculated, along with the HOMO-LUMO energy gap, which is important for understanding the electronic properties of the molecule . Additionally, NBO and NLMO analysis provided insights into the intramolecular contacts and non-linear properties such as electric dipole moment and first hyperpolarizability. These analyses are crucial for understanding the behavior of 2-Bromo-6-nitrobenzothiazole in various environments and could predict its reactivity and stability.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Techniques : 2-Bromo-6-nitrobenzothiazole has been used in the efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. This method involves cyclocondensation and an electron transfer reaction, highlighting its versatility in synthetic chemistry (Njoya et al., 2003).
- Preparation of Amino Derivatives : The compound is instrumental in synthesizing 2-Amino-6-Nitrobenzothiazole, a process optimized through various catalysts and reaction conditions (Ye Yu-yua, 2002).
- Production of Hydrazones : It plays a role in designing and synthesizing 2‐Amino‐6‐nitrobenzothiazole‐derived hydrazones, which are evaluated as monoamine oxidase inhibitors. The methylene spacer group in these hydrazones is critical for their potency and selectivity (Tripathi & Ayyannan, 2016).
Material Science and Industrial Applications
- Transition Metal Complexes : This compound is used in the synthesis of metal complexes involving 2-Amino-6-nitrobenzothiazole moiety, which demonstrate antimicrobial activities. These complexes have applications in the development of new antimicrobial agents (Mishra & Jain, 2013).
- Corrosion Inhibition : In the field of materials science, 2-amino-6-nitrobenzothiazole has been explored as a corrosion inhibitor in acid mediums, indicating its potential in protecting metals against corrosion (Rekha et al., 2016).
- Liquid Crystals : Its derivatives have been studied for their mesomorphic behavior, specifically in creating liquid crystals. These findings are significant for the development of advanced materials in display technologies (Prajapati & Bonde, 2009).
Analytical and Environmental Applications
- Voltammetric Determination : The compound has been used in the voltammetric determination of genotoxic compounds, showcasing its role in analytical chemistry for environmental monitoring and pollution control (Deýlová et al., 2014).
- Spectroscopic Analysis : Studies on the molecular structure and vibrational spectra of 2-amino-6-nitrobenzothiazole have provided insights into its non-linear optical behavior, useful in the field of molecular electronics and photonics (Sebastian et al., 2013).
Safety And Hazards
Future Directions
Benzothiazoles, including 2-Bromo-6-nitrobenzothiazole, are of great interest for drug design due to their high biological and pharmacological activity . Future research may focus on developing new synthetic approaches and patterns of reactivity, as well as exploring the potential of these compounds for developing new drugs and materials .
properties
IUPAC Name |
2-bromo-6-nitro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469617 | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzothiazole | |
CAS RN |
2516-37-2 | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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